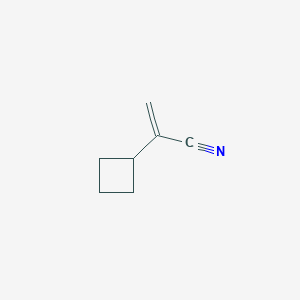

![molecular formula C16H13N3O5S B2587748 N'-[(1E)-(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]-2-(phenylsulfanyl)acetohydrazide CAS No. 331460-68-5](/img/structure/B2587748.png)

N'-[(1E)-(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]-2-(phenylsulfanyl)acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

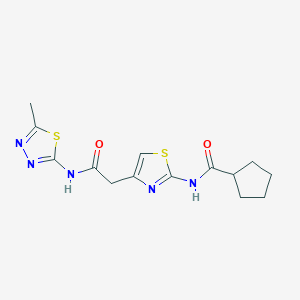

“N’-[(1E)-(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]-2-(phenylsulfanyl)acetohydrazide” is a chemical compound with the molecular formula C16H13N3O5S . It has been mentioned in the context of a novel signaling mechanism for constructing fluorescent probes based on the modulation of the unique rotation of the N–N single bond in the acetohydrazide group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an oxidative coupling reaction for N–S/S–S bond formation from (E)-N′-benzylideneacetohydrazide and S8 has been used to furnish substituted N,N′-disulfanediyl-bis(N′-((E)-benzylidene) acetohydrazide) .Molecular Structure Analysis

The molecular structure of this compound includes a nitro group attached to a benzodioxol ring, which is connected to an acetohydrazide group via a methylene bridge .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the retrieved sources, it’s known that acetohydrazides can participate in various chemical reactions, including the construction of fluorescent probes .Physical And Chemical Properties Analysis

This compound has a molecular formula of C16H13N3O5S and an average mass of 268.249 Da . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polar surface area are also provided .Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Hydrazones and their derivatives, such as N'-[(1E)-(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]-2-(phenylsulfanyl)acetohydrazide, have been studied for their potential anticancer properties. Research indicates that these compounds can inhibit cancer cell migration and show selective cytotoxicity towards certain cancer cell lines. A study found that specific hydrazone derivatives were more cytotoxic against melanoma cell lines and could be tested as antimetastatic candidates due to their selective action towards cancer cells (Šermukšnytė et al., 2022). Similarly, various hydrazide derivatives showed antimicrobial, antifungal, antioxidant, and anticancer activities, indicating their therapeutic potential in treating various diseases (Fathima et al., 2022).

Optical Properties for Device Applications

Hydrazones exhibit significant nonlinear optical properties, making them suitable for potential applications in optical devices such as optical limiters and switches. A study on three hydrazones revealed their potential as candidates for these applications due to their ability to exhibit two-photon absorption and possess considerable optical power-limiting behavior (Naseema et al., 2010).

Antileishmanial Activity

Compounds related to this compound have demonstrated antileishmanial effects. Studies on imidazole hydrazone compounds have shown that certain derivatives exhibit activity against Leishmania chagasi, suggesting their potential as bioreducible antileishmanial prodrug candidates (Oliveira et al., 2019).

Antimicrobial and Antioxidant Activities

Various hydrazide derivatives have been synthesized and evaluated for their biological potency, including antimicrobial, antifungal, antioxidant, and anticancer activities. Some compounds have shown promising results in inhibiting microbial growth and scavenging free radicals (Fathima et al., 2022). Novel N'-arylmethylidene hydrazides have also demonstrated potent antioxidant and antibacterial activities, making them candidates for further pharmacological studies (Ahmad et al., 2010).

Conformational Characterization and Stereochemical Behavior

The synthesis of N-acylhydrazones and their structural interpretation via NMR experiments has provided insights into the conformational behavior and stereochemistry of these compounds. This understanding aids in the exploration of their potential pharmacological applications and contributes to the design of new therapeutic agents (Munir et al., 2021).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-2-phenylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O5S/c20-16(9-25-12-4-2-1-3-5-12)18-17-8-11-6-14-15(24-10-23-14)7-13(11)19(21)22/h1-8H,9-10H2,(H,18,20)/b17-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTDSUEDWMJMDSZ-CAOOACKPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)CSC3=CC=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)CSC3=CC=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

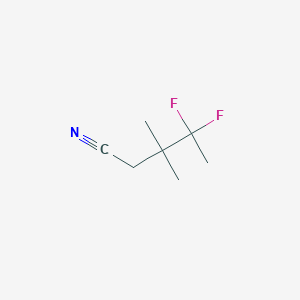

![2-[(3-Bromo-5,7-dimethyl-2-imidazo[1,2-a]pyrimidinyl)methylthio]-1,3-benzoxazole](/img/structure/B2587674.png)

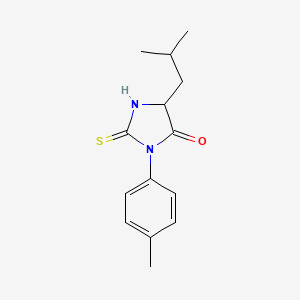

![2,4-difluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2587675.png)

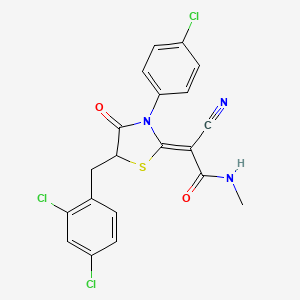

![N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2587679.png)

![6-Isopropyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2587680.png)

![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B2587686.png)

![{2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride](/img/no-structure.png)